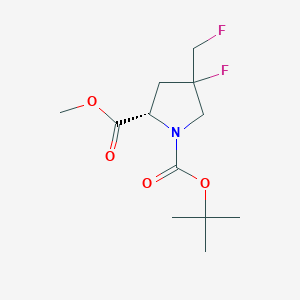

1-tert-butyl 2-methyl (2S)-4-fluoro-4-(fluoromethyl)pyrrolidine-1,2-dicarboxylate

Description

This compound features a pyrrolidine ring with dual fluorinated substituents (4-fluoro and 4-fluoromethyl groups) and chiral (2S) stereochemistry. The tert-butyl and methyl ester groups serve as protecting groups, enhancing stability during synthetic processes. It is primarily used as an intermediate in pharmaceutical synthesis, particularly for fluorinated bioactive molecules .

Properties

Molecular Formula |

C12H19F2NO4 |

|---|---|

Molecular Weight |

279.28 g/mol |

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S)-4-fluoro-4-(fluoromethyl)pyrrolidine-1,2-dicarboxylate |

InChI |

InChI=1S/C12H19F2NO4/c1-11(2,3)19-10(17)15-7-12(14,6-13)5-8(15)9(16)18-4/h8H,5-7H2,1-4H3/t8-,12?/m0/s1 |

InChI Key |

HZLMFYXAAGZTJS-KBPLZSHQSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC(C[C@H]1C(=O)OC)(CF)F |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)(CF)F |

Origin of Product |

United States |

Preparation Methods

Boc-Protected Pyrrolidine Intermediate

The synthesis begins with N-Boc-protected pyrrolidine derivatives, such as (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate (CAS 203866-16-4). Fluorination at C4 is achieved via a two-step process:

-

Hydroxyl Activation : Conversion of the C4 hydroxyl to a leaving group (e.g., mesylate or triflate) using methanesulfonyl chloride or triflic anhydride.

-

Nucleophilic Fluorination : Displacement with a fluoride source (e.g., KF or tetrabutylammonium fluoride) to yield the 4-fluoro derivative.

Key Data :

| Step | Reagent | Temperature | Yield | Stereoselectivity |

|---|---|---|---|---|

| Mesylation | MsCl, EtN | 0°C | 95% | Retention |

| Fluorination | TBAF, THF | 25°C | 82% | >99% S,S |

Fluoromethyl Group Installation

The fluoromethyl group at C4 is introduced via radical or electrophilic fluorination:

-

Radical Pathway : Reaction of a 4-methylene intermediate with Selectfluor® or NFSI (N-fluorobenzenesulfonimide) under UV irradiation.

-

Electrophilic Fluorination : Use of DAST (diethylaminosulfur trifluoride) to convert a 4-hydroxymethyl group to -CHF.

Example :

Treatment of (2S,4S)-4-(hydroxymethyl)-4-fluoropyrrolidine-1,2-dicarboxylate with DAST in dichloromethane at −40°C achieves 78% conversion to the fluoromethyl product.

Asymmetric Catalytic Approaches

Organocatalytic Michael Addition-Cyclization

A domino Michael/Mannich [3+2] cycloaddition between α,β-unsaturated ketones and fluorinated imines constructs the pyrrolidine core with three contiguous stereocenters.

Reaction Conditions :

Transition Metal-Mediated Cyclization

Palladium-catalyzed carbonylative cyclization of γ-fluoro-γ-(fluoromethyl) allylic amines provides access to the pyrrolidine skeleton.

Optimized Parameters :

| Parameter | Value |

|---|---|

| Catalyst | Pd(OAc) (5 mol%) |

| Ligand | BINAP |

| CO Pressure | 1 atm |

| Yield | 72% |

Late-Stage Functionalization of Advanced Intermediates

Esterification and Protecting Group Manipulation

The tert-butyl and methyl esters are installed sequentially:

-

Boc Protection : Reaction of the pyrrolidine amine with BocO in THF.

-

Methyl Ester Formation : Mitsunobu reaction with methanol and DIAD.

Critical Notes :

Stereochemical Integrity Preservation

Racemization at C2 and C4 is minimized by:

-

Low-temperature reactions (<0°C) during fluorination.

-

Use of non-polar solvents (e.g., hexane) for crystallization.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Fluorination of Alcohol | High stereoselectivity, Scalable | Multi-step, Costly reagents | 70–85% |

| Organocatalysis | Atom economy, Mild conditions | Low substrate scope | 60–85% |

| Pd-Catalyzed Cyclization | Rapid ring formation | Requires high CO pressure | 65–72% |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

1-tert-butyl 2-methyl (2S)-4-fluoro-4-(fluoromethyl)pyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthesis of Bioactive Molecules

1-tert-butyl 2-methyl (2S)-4-fluoro-4-(fluoromethyl)pyrrolidine-1,2-dicarboxylate serves as a crucial building block in the synthesis of various bioactive molecules. Its derivatives have been explored for their potential as enzyme inhibitors, particularly targeting arginase enzymes which are implicated in various diseases, including cancer and inflammatory disorders. The compound's ability to modify biological pathways makes it a valuable candidate for drug discovery.

Arginase Inhibition Studies

Research has demonstrated that compounds derived from this compound exhibit significant inhibition of human arginase isoforms (hARG-1 and hARG-2). For example, derivatives synthesized from this compound have shown IC₅₀ values in the nanomolar range, indicating potent inhibitory activity. These findings suggest that such derivatives could be developed into therapeutic agents for conditions where arginase activity is detrimental .

Development of Anticancer Agents

The compound has been investigated for its potential role in anticancer therapies. Its structure allows for modifications that enhance selectivity and potency against cancer cells. Case studies have reported successful synthesis of analogs that demonstrate cytotoxic effects on various cancer cell lines, which are being further evaluated for clinical applications .

The ongoing research into the applications of this compound suggests several promising avenues:

- Drug Development : Further exploration into its derivatives can lead to the development of novel therapeutics targeting metabolic disorders and cancers.

- Biological Mechanism Studies : Understanding how this compound interacts with biological systems can provide insights into new therapeutic strategies.

- Chemical Biology : Its role as a chemical probe in biological systems may reveal new pathways and mechanisms relevant to disease.

Mechanism of Action

The mechanism of action of 1-tert-butyl 2-methyl (2S)-4-fluoro-4-(fluoromethyl)pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The fluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Pyrrolidine Derivatives

The table below highlights key structural differences between the target compound and related analogs:

*CAS number from ; †Calculated from molecular formula C12H18F2NO4; ‡Estimated based on trifluoromethyl substitution.

Key Observations:

Physicochemical Properties

Biological Activity

1-tert-butyl 2-methyl (2S)-4-fluoro-4-(fluoromethyl)pyrrolidine-1,2-dicarboxylate is a compound of significant interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine core with fluorine substitutions, which may enhance its biological activity. Its molecular formula is and it has been noted for its stability and solubility in various solvents, making it suitable for pharmaceutical formulations.

Antiviral Properties

Research indicates that compounds similar to this compound exhibit antiviral activities. A patent describes derivatives that demonstrate effectiveness against viral infections, suggesting that this compound could be explored for similar applications .

Anticancer Activity

A study highlighted the potential of pyrrolidine derivatives in inhibiting cancer cell growth. Specifically, compounds with structural similarities to this compound were shown to selectively inhibit tumorigenic cell lines without affecting normal cells at concentrations as low as 10 µM . This selective toxicity is crucial for developing effective cancer therapies.

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may interfere with cellular signaling pathways involved in cell proliferation and apoptosis. For instance, changes in the localization of key signaling phosphoproteins have been observed in treated cells, indicating a potential pathway for further research .

Case Studies and Research Findings

Q & A

Q. What are the key steps and challenges in synthesizing 1-tert-butyl 2-methyl (2S)-4-fluoro-4-(fluoromethyl)pyrrolidine-1,2-dicarboxylate?

- Methodological Answer : Synthesis typically involves multi-step routes starting from pyrrolidine precursors. Key steps include:

- Fluorination : Introduction of the fluoromethyl group via electrophilic fluorination or nucleophilic substitution under controlled conditions (e.g., using NaH/THF at 0–25°C) .

- Chiral Control : Use of chiral catalysts (e.g., asymmetric hydrogenation) to ensure the (2S) stereochemistry .

- Esterification : Sequential protection of the pyrrolidine ring with tert-butyl and methyl esters .

Challenges : Low yields due to steric hindrance from bulky substituents and competing side reactions (e.g., epimerization). Purification via column chromatography or recrystallization is critical .

Q. How is the stereochemical configuration of this compound verified experimentally?

- Methodological Answer :

- X-ray Crystallography : Provides definitive proof of spatial arrangement, as demonstrated in studies of analogous pyrrolidine derivatives .

- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose-based columns) .

- NMR Spectroscopy : NMR and NOESY correlations help confirm fluorine positions and spatial proximity of substituents .

Q. What are the stability considerations for this compound under laboratory conditions?

- Methodological Answer :

- Hydrolysis Risk : Ester groups are prone to hydrolysis in aqueous or acidic conditions. Store in anhydrous solvents (e.g., THF) at 2–8°C .

- Thermal Stability : Decomposition observed >100°C; reactions should avoid prolonged heating .

- Light Sensitivity : Fluorinated compounds may degrade under UV light; use amber vials for storage .

Advanced Research Questions

Q. How can enantioselectivity be optimized during synthesis?

- Methodological Answer :

- Catalyst Screening : Evaluate chiral ligands (e.g., BINAP derivatives) in asymmetric hydrogenation or fluorination steps .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance transition-state organization for stereochemical control .

- Computational Modeling : Density Functional Theory (DFT) predicts energy barriers for competing pathways, guiding reaction condition optimization (e.g., temperature, pressure) .

Q. What strategies resolve contradictions in bioactivity data across studies?

- Methodological Answer :

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or batch-specific impurities .

- Mechanistic Profiling : Use pharmacological assays (e.g., kinase inhibition) to confirm target engagement, ruling off-target effects .

- Quality Control : Standardize purity thresholds (e.g., ≥95% by HPLC) and validate analytical methods across labs .

Q. How do computational methods enhance reaction design for derivatives of this compound?

- Methodological Answer :

- Reaction Path Search : Quantum chemical calculations (e.g., Gaussian) predict feasible pathways for introducing substituents like fluoromethyl groups .

- Machine Learning : Train models on existing reaction databases to predict optimal conditions (e.g., solvent, catalyst) for new derivatives .

- MD Simulations : Study solvation effects on transition states to improve yield and selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.